molecular formula C9H19NO2 B015459 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol CAS No. 27298-75-5

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol

Cat. No.: B015459
CAS No.: 27298-75-5
M. Wt: 173.25 g/mol
InChI Key: NVSLLEANKLJTSO-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol: is a chemical compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with four methyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which involves the reaction of the pyrrolidine derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: An organic compound with a hydroxymethyl group and a furan ring.

    Piperidine Derivatives: Compounds with a six-membered ring containing nitrogen, similar in structure to pyrrolidines.

Uniqueness

3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

27298-75-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C9H19NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3

InChI Key

NVSLLEANKLJTSO-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1O)(C)C)CO)C

Canonical SMILES

CC1(CC(C(N1O)(C)C)CO)C

Synonyms

3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy;  HM-PROXYL;  Hydroxymethyl-proxyl;  Proxmethol;  _x000B_

Origin of Product

United States

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